(E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one
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Overview
Description
(E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and methoxybutenone derivatives.
Condensation Reaction: The key step involves a condensation reaction between the indole and the methoxybutenone derivative. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Oxidation can yield products such as 4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one ketone or carboxylic acid derivatives.
Reduction: Reduction can produce alcohols or fully reduced alkanes.
Substitution: Substitution reactions can introduce various functional groups onto the indole ring, leading to halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its indole moiety makes it a candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific pathways or receptors.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action for (E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one is not well-documented. indole derivatives are known to interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness
(E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one is unique due to its specific methoxybutenone side chain, which may confer distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for exploring new applications and understanding its specific interactions and effects.
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
(E)-4-(1H-indol-4-yl)-1-methoxybut-3-en-2-one |
InChI |
InChI=1S/C13H13NO2/c1-16-9-11(15)6-5-10-3-2-4-13-12(10)7-8-14-13/h2-8,14H,9H2,1H3/b6-5+ |
InChI Key |
VRAWUWJOCCTNIF-AATRIKPKSA-N |
Isomeric SMILES |
COCC(=O)/C=C/C1=C2C=CNC2=CC=C1 |
Canonical SMILES |
COCC(=O)C=CC1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
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